![molecular formula C14H18Cl2FN3O B2755055 7-Fluoro-3-(piperidin-4-ylmethyl)quinazolin-4-one;dihydrochloride CAS No. 2379946-46-8](/img/structure/B2755055.png)
7-Fluoro-3-(piperidin-4-ylmethyl)quinazolin-4-one;dihydrochloride
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Overview
Description
7-Fluoro-3-(piperidin-4-ylmethyl)quinazolin-4-one;dihydrochloride is a chemical compound that is widely used in scientific research. This compound has gained significant attention due to its potential application in the field of medicinal chemistry.
Scientific Research Applications
Antitubercular Applications
The 2,4-diaminoquinazoline class, related to the compound of interest, has been explored for its potential as a lead candidate in tuberculosis drug discovery. Systematic evaluations have identified key structural elements contributing to Mycobacterium tuberculosis inhibition, demonstrating that modifications at certain positions of the quinazoline core can influence antimycobacterial activity. This class of compounds has shown promise in both in vitro and in vivo models, presenting a pathway for developing novel antitubercular agents with bactericidal activity against replicating and non-replicating M. tuberculosis strains (Odingo et al., 2014).
Antibacterial and Antifungal Activities
Quinazoline derivatives, including those with modifications similar to the compound , have been synthesized and assessed for their antibacterial and antifungal properties. Research has identified certain derivatives with promising activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal species. These studies contribute to the understanding of the structure-activity relationships within this class of compounds, potentially guiding the development of new antibiotics and antifungals (Kale & Durgade, 2017).
Pharmacokinetics and Metabolism
The pharmacokinetics and metabolism of related quinazoline derivatives have been explored, providing insights into their distribution, metabolism, and excretion in animal models. These studies are crucial for understanding the behavior of these compounds in biological systems, informing dosage regimens and therapeutic windows for potential clinical applications. Such research lays the groundwork for the clinical development of quinazoline-based therapeutics, highlighting their extensive tissue distribution and metabolic profiles (Gustafson et al., 2006).
Mechanism of Action
Target of Action
Similar quinazolinone derivatives have been found to inhibit biofilm formation in pseudomonas aeruginosa . The targets in this case are likely proteins involved in the quorum sensing system of Pseudomonas aeruginosa .
Mode of Action
Related quinazolinone derivatives have been found to inhibit biofilm formation in pseudomonas aeruginosa . They likely interact with proteins involved in the quorum sensing system of the bacteria, leading to the inhibition of biofilm formation .
Biochemical Pathways
Related quinazolinone derivatives have been found to inhibit biofilm formation in pseudomonas aeruginosa . This suggests that the compound may affect the quorum sensing system of the bacteria, which regulates biofilm formation . Downstream effects could include decreased bacterial adhesion and reduced production of exopolysaccharides, which are major components of the biofilm matrix .
Result of Action
Related quinazolinone derivatives have been found to inhibit biofilm formation in pseudomonas aeruginosa . This suggests that the compound may decrease bacterial adhesion and reduce the production of exopolysaccharides, leading to the disruption of biofilm formation .
properties
IUPAC Name |
7-fluoro-3-(piperidin-4-ylmethyl)quinazolin-4-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O.2ClH/c15-11-1-2-12-13(7-11)17-9-18(14(12)19)8-10-3-5-16-6-4-10;;/h1-2,7,9-10,16H,3-6,8H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYOODSUIURVUOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CN2C=NC3=C(C2=O)C=CC(=C3)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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